Idrapril

Description

Classification within Angiotensin-Converting Enzyme Inhibitors (ACEIs)

ACE inhibitors can be broadly classified based on their molecular structure and the functional group responsible for binding to the zinc ion in the active site of the ACE enzyme. Idrapril holds a distinct position within this classification.

Hydroxamic Non-Amino Acid Derivative Class

This compound is characterized as the prototype of a novel chemical class of ACE inhibitors known as hydroxamic non-amino acid derivatives. nih.govsemanticscholar.org This classification highlights the presence of a hydroxamic group within its structure, which is crucial for its zinc-binding function and inhibitory activity against ACE.

Non-Peptidomimetic Structural Characteristics

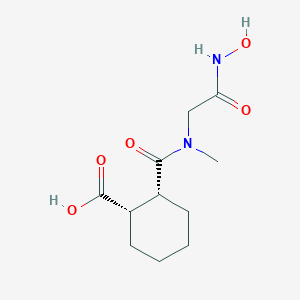

This compound possesses a non-peptidomimetic structure. Peptidomimetics are molecules designed to mimic the structural and functional attributes of peptides, often by incorporating modified backbones or non-natural amino acids to improve properties like stability or biological activity. wikipedia.orgplos.org Unlike many ACE inhibitors that are designed as peptidomimetics to resemble the peptide substrates of ACE, this compound achieves ACE inhibition through a different structural approach. Its chemical structure is described as ((+)-(1S,2R)-2-([N-(2-hydroxyamino-2 oxoethyl)-N-methylamino]carbonyl)cyclohexane-I-carboxylic acid, and it is a hydroxamic derivative synthesized based on cis-1,2-cyclohexanedicarboxylic acid. The most active enantiomers in this series feature either an S or R configuration at the C-1 position and consistently an R configuration at C-2. This is in contrast to classical ACE inhibitors where an S configuration is often essential for activity.

Historical Context and Developmental Trajectory of this compound Research

The research surrounding this compound has a specific historical context, marked by its initial promise and subsequent discontinuation in clinical development.

Origins and Initial Research Focus

This compound originated from research conducted by the Department of Pharmacology at Laboratori Guidotti S.p.A. ncats.io Early research focused on establishing its pharmacological properties as a novel ACE inhibitor. Studies demonstrated that this compound strongly inhibited ACE in rat and human plasma, as well as rabbit lung ACE, with IC50 values in the nanomolar range (7-12 nM). nih.gov In vivo studies in various models of hypertension in rats showed that this compound lowered blood pressure in a dose-dependent manner, with a profile of potency and efficacy similar to that of captopril (B1668294). nih.gov Research also explored its effects on potentiating substance P-induced bronchoconstriction, suggesting a similar degree of circulating ACE inhibition compared to captopril. nih.govresearchgate.net Interestingly, this compound was found to potentiate capsaicin-induced bronchoconstriction less effectively than captopril, a finding potentially relevant to the propensity of ACE inhibitors to cause cough. nih.govresearchgate.net

Initial pharmacokinetic studies in healthy men indicated that this compound calcium, an oral form, had an apparent elimination half-life of 1.4-1.6 hours after multiple dosing. Plasma ACE activity was significantly inhibited, remaining highly suppressed for several hours after administration. Preclinical studies also investigated this compound as a potential treatment for heart failure and postmyocardial infarction. ncats.io

Discontinuation of Clinical Development and its Implications for Academic Study

Despite showing promise in preclinical and early clinical studies, the development of this compound was discontinued. ncats.iospringer.com It participated in phase II clinical trials for essential hypertensive patients and was reported to be well tolerated. ncats.io However, the decision was made to halt further clinical development. ncats.iospringer.com

The discontinuation of this compound in clinical trials, particularly at Phase II, is not uncommon in drug development and can occur for various reasons, including efficacy not meeting predefined criteria, strategic business decisions, or a shifting competitive landscape. norstella.comskyebioscience.com While its clinical development was stopped, the research conducted on this compound remains significant for academic study. Its characterization as a prototype of the hydroxamic non-amino acid derivative class contributes to the understanding of diverse ACE inhibitor structures and their interaction with the enzyme. nih.gov The detailed research findings from in vitro and in vivo studies provide valuable data on the pharmacological profile of this distinct class of ACE inhibitors, informing future drug design efforts in the field of cardiovascular research.

Research Findings: In Vitro and In Vivo ACE Inhibition

| Study Type | Species/Source | ACE Inhibition (IC50 or ED50) | Comparison to Captopril (if available) | Citation |

| In Vitro | Rat plasma ACE | 7-12 nM | Similar potency | nih.gov |

| In Vitro | Human plasma ACE | 7-12 nM | Similar potency | nih.gov |

| In Vitro | Rabbit lung ACE | 7-12 nM | Similar potency | nih.gov |

| In Vivo | Anesthetized rats (pressor response to Ang I) | 63 nmol/kg i.v. | Similar potency and efficacy | nih.gov |

| In Vivo | Hypertensive rat models (blood pressure lowering) | 0.04-23 µmol/kg i.v. (dose-dependent reduction up to 20-35%) | Similar potency and efficacy | nih.gov |

| Ex Vivo | Rat plasma ACE (oral administration) | ~7 ng/ml | - | researchgate.net |

| Ex Vivo | Human plasma ACE (oral administration) | ~7 ng/ml | - | researchgate.net |

| Ex Vivo | Dog plasma ACE (oral administration) | ~91 ng/ml | - | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIVRALZQSUWHH-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155565 | |

| Record name | Idrapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127420-24-0 | |

| Record name | Idrapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127420-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127420240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idrapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDRAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176P5C4QU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Angiotensin Converting Enzyme Inhibition by Idrapril

Idrapril-Enzyme Binding and Interaction Dynamics

The binding of this compound to ACE involves key interactions that disrupt the enzyme's function. These interactions are primarily centered around the active site, which contains the catalytic zinc ion. nih.govnih.gov

Role of the Hydroxamic Group in Zinc Ion Chelation

A defining feature of this compound is its hydroxamic acid functional group. nih.govnih.govresearchgate.net This group plays a critical role in the inhibition mechanism by chelating, or binding tightly to, the zinc ion located in the active site of ACE. researchgate.netnih.gov This chelation effectively blocks the catalytic activity of the enzyme. vinmec.com The hydroxamic acid moiety's ability to bind to the zinc(II) ion is a key feature for the inhibition of zinc metalloproteases like ACE. researchgate.net

Structural Conformation and its Influence on ACE Binding

The specific three-dimensional structure, or conformation, of this compound significantly influences how it interacts with and binds to the ACE enzyme. The arrangement of atoms and chemical groups in this compound allows it to fit into the enzyme's active site and establish favorable interactions.

X-ray diffraction studies are a powerful technique used to determine the detailed three-dimensional structure of proteins and how small molecules, like inhibitors, bind to them. frontiersin.orgresearchgate.net While specific X-ray crystallographic studies detailing the complex of this compound bound to ACE were not extensively found in the search results, X-ray crystallography has been instrumental in understanding the binding of other ACE inhibitors to the enzyme, providing insights into the active site architecture and inhibitor interaction modes. nih.govnih.gov Such studies on ACE-inhibitor complexes reveal the precise positioning of the inhibitor within the active site, including how functional groups interact with key residues and the catalytic zinc ion. nih.gov

NMR spectroscopy is another technique used to study the structure and dynamics of molecules in solution, including the binding of ligands to proteins. researchgate.netbiorxiv.orgplos.org NMR can provide information about the conformation of the inhibitor when bound to the enzyme and identify the specific amino acid residues involved in the interaction. plos.org Although detailed NMR investigations specifically on this compound's binding to ACE were not prominently featured in the search results, NMR methods are generally applied in drug discovery to map binding sites and understand binding poses. researchgate.netplos.org These studies can reveal conformational changes in both the inhibitor and the enzyme upon binding. biorxiv.org

Molecular mechanics studies use computational methods to model the behavior and interactions of molecules. These studies can predict the preferred conformations of a molecule like this compound and how these conformations influence its binding to a target protein like ACE. physchemres.org By simulating the molecular forces and energies involved, molecular mechanics can provide insights into the stability of the inhibitor-enzyme complex and the key interactions that stabilize the bound state. nih.gov Such computational approaches are used to understand the binding mechanisms of ACE-inhibitory peptides and design new inhibitors. nih.govresearchgate.net They can reveal the importance of specific interactions, such as hydrogen bonds and chelation with the zinc ion, in the binding process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

In Vitro Inhibition Kinetics and Potency

In vitro studies are conducted in a controlled laboratory environment to measure the biochemical activity of a compound, such as its ability to inhibit an enzyme. The inhibition kinetics of this compound describe the rate and manner in which it inhibits ACE activity. Potency refers to the concentration of this compound required to achieve a certain level of inhibition.

This compound has been shown to competitively inhibit ACE. nih.gov This means that this compound competes with the natural substrate of ACE for binding to the active site. nih.govplos.org Studies on rabbit lung ACE demonstrated that this compound inhibits the hydrolysis of a synthetic substrate (hippuryl-glycyl-glycine) with nanomolar apparent Ki values. nih.gov The inhibition was characterized as tight-binding with slow kinetics. nih.gov

Research indicates that this compound strongly inhibited ACE from various sources, including rat and human plasma, and rabbit lung, with IC50 values in the range of 7-12 nM. nih.gov The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Kinetic studies on the inhibition of rabbit lung ACE by this compound provided specific parameters, including a kinetic Ki of 470 pM, a k(on) value of 3.0 ± 1.5 x 10^6 M^-1 sec^-1, and a k(off) value of 1.4 ± 0.3 x 10^-3 sec^-1. nih.gov These values provide quantitative measures of the binding affinity and the rates of association and dissociation between this compound and the enzyme. nih.gov

In vitro studies have also compared the potency of this compound to other ACE inhibitors like captopril (B1668294), suggesting a similar degree of ACE inhibition in circulation. nih.gov

Here is a table summarizing some in vitro inhibition data for this compound:

| Enzyme Source | Substrate | Inhibition Type | Apparent Ki (nM) | IC50 (nM) | Kinetic Ki (pM) | k(on) (M^-1 sec^-1) | k(off) (sec^-1) |

| Rabbit Lung ACE | Hippuryl-glycyl-glycine | Competitive | Nanomolar | - | 470 | 3.0 ± 1.5 x 10^6 | 1.4 ± 0.3 x 10^-3 |

| Rat Plasma ACE | - | - | - | 7-12 | - | - | - |

| Human Plasma ACE | - | - | - | 7-12 | - | - | - |

Tissue distribution studies in rats after intravenous administration showed that this compound inhibited ACE by over 50% in serum, lungs, and kidneys, where the drug was detected. nih.gov Inhibition kinetics in affected tissues mirrored those observed after intravenous administration. nih.govresearchgate.net This suggests that despite its hydrophilic nature, this compound is able to reach extravascular tissues and inhibit local ACE. nih.gov

Angiotensin-Converting Enzyme Activity Inhibition in Plasma and Tissue Homogenates

Studies have demonstrated that this compound effectively inhibits ACE activity in both plasma and various tissue homogenates. This compound has been shown to strongly inhibit rat and human plasma ACE, as well as rabbit lung ACE, with low nanomolar IC50 values (7-12 nM). nih.gov This indicates a high potency of this compound in blocking the enzyme's function in circulating blood and in key organs where ACE is present.

Research using tissue homogenates from rats administered this compound calcium has provided insights into its distribution and inhibitory effects beyond the bloodstream. Following intravenous administration, significant ACE inhibition (greater than 50%) was observed in serum, lungs, kidneys, heart, aorta, adrenals, testes, and brain within minutes, correlating with measurable this compound levels in these tissues. nih.gov While ACE activity recovered in most tissues within 8 hours, inhibition in serum, lungs, kidneys, and aorta persisted longer. nih.gov Oral administration also resulted in significant ACE inhibition in serum, lungs, and kidneys, where the drug was detected, and notably in the aorta, even without detectable drug levels. nih.gov These findings suggest that this compound is capable of reaching extravascular tissues and inhibiting local ACE, although the duration of effect in tissues did not exceed that in serum in these rat studies. nih.gov

Data on ACE inhibition in plasma and tissue homogenates highlights this compound's capacity to target the enzyme in multiple physiological compartments.

| Tissue/Fluid | Species | IC50 (nM) | Reference |

| Rat Plasma ACE | Rat | 7-12 | nih.gov |

| Human Plasma ACE | Human | 7-12 | nih.gov |

| Rabbit Lung ACE | Rabbit | 7-12 | nih.gov |

| Rat Serum ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Lung ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Kidney ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Heart ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Aorta ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Adrenals ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Testes ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

| Rat Brain ACE | Rat | > 50% inhibition (after 5 min IV) | nih.gov |

Note: The inhibition percentage for rat tissues refers to the peak inhibition observed after intravenous administration.

Comparative Molecular Mechanisms with Other Angiotensin-Converting Enzyme Inhibitors

This compound, as a hydroxamic non-amino acid derivative, possesses distinct molecular characteristics compared to other classes of ACE inhibitors, such as those containing sulfhydryl, carboxyl, or phosphoryl groups as zinc-binding motifs. These structural differences contribute to variations in their interaction with the ACE enzyme.

Distinctions in Zinc-Binding Motifs

A key feature of ACE inhibitors is their ability to chelate the zinc ion located at the enzyme's active site, which is essential for its catalytic activity. consensus.appvinmec.comfrontiersin.org Different classes of ACE inhibitors employ different functional groups for this zinc binding. Common zinc-binding groups include sulfhydryl (-SH), carboxyl (-COOH), and phosphinic acid (-PO2). this compound, however, utilizes a hydroxamic group for this crucial interaction.

This distinction in the zinc-binding motif is a defining characteristic of this compound's chemical class. While sulfhydryl groups are known for their strong binding to zinc, the hydroxamic group in this compound provides an alternative mechanism for chelating the active site zinc ion. The structural variation influences the binding affinity and potentially the kinetic profile of inhibition compared to inhibitors with other zinc-binding groups.

Pharmacological Profile and in Vivo Efficacy Studies of Idrapril

Systemic Hemodynamic Effects

Idrapril has been shown to lower blood pressure in various hypertensive animal models nih.gov.

Blood Pressure Regulation in Hypertensive Animal Models

This compound has been studied for its effects on blood pressure in several rat models of hypertension, demonstrating dose-dependent reductions in blood pressure nih.gov. Its profile in terms of potency and efficacy in lowering blood pressure in these models has been described as similar to that of captopril (B1668294), another ACE inhibitor nih.gov.

Sodium-Depleted Spontaneously Hypertensive Rat Models

In sodium-depleted spontaneously hypertensive rats (SHR), this compound has been shown to lower blood pressure nih.gov. SHR are a widely used model for studying hypertension, exhibiting elevated blood pressure due to various factors, including sympathetic nervous system activity and the renin-angiotensin system nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Sodium depletion can influence the renin-angiotensin system activity in these models nih.govmdpi.com.

Two-Kidney-One-Clip Renal Hypertensive Rat Models

This compound has also demonstrated blood pressure lowering effects in the two-kidney-one-clip (2K1C) renal hypertensive rat model nih.gov. This model involves constricting one renal artery while leaving the other kidney intact, leading to activation of the renin-angiotensin system and the development of hypertension core.ac.uknih.govmdpi.com.

Aortic-Coarctated Rat Models

In aortic-coarctated rat models, this compound has been shown to reduce blood pressure nih.gov. Aortic coarctation, a narrowing of the aorta, leads to hypertension typically in the area proximal to the coarctation hubspotusercontent10.netnih.govfrontiersin.org. This model is used to study the hemodynamic consequences of such a constriction hubspotusercontent10.netnih.gov.

Dose-Response Relationships in Hypotensive Action

This compound has been shown to lower blood pressure in a dose-dependent manner in different models of hypertension nih.govsemanticscholar.org. Studies in anesthetized rats have shown that this compound lowers blood pressure by up to 20-35% within a dose range of 0.04-23 µmol/kg intravenously nih.gov.

Organ-Specific Pharmacodynamics

While the primary focus of the provided information is on systemic hemodynamic effects, ACE inhibitors like this compound exert their effects by inhibiting ACE, which is found in various tissues and organs, including the lungs, kidneys, and blood vessels nih.govidrblab.netpharmacologydiscoveryservices.com. This widespread distribution of ACE suggests that this compound's pharmacodynamic effects are not limited to systemic circulation but also involve organ-specific actions related to the inhibition of local renin-angiotensin systems and potentiation of kinins idrblab.netpharmacologydiscoveryservices.comfrontiersin.org. Studies have indicated that this compound can affect parameters like left ventricular end-diastolic pressure and left ventricular wall stress in rats with left ventricular dysfunction after myocardial infarction, suggesting effects on cardiac remodeling nih.gov. This compound also reduced body and heart weights in this model nih.gov.

Data Tables

Based on the available information, a summary of this compound's effects in hypertensive rat models can be presented:

| Hypertensive Rat Model | Observed Effect on Blood Pressure | Comparative Efficacy (vs. Captopril) |

| Sodium-Depleted Spontaneously Hypertensive Rat Models | Lowered Blood Pressure | Similar |

| Two-Kidney-One-Clip Renal Hypertensive Rat Models | Lowered Blood Pressure | Similar |

| Aortic-Coarctated Rat Models | Lowered Blood Pressure | Similar |

Myocardial Ischemia and Reperfusion Injury in Rat Hearts

Studies utilizing isolated rat hearts subjected to ischemia and subsequent reperfusion have provided insights into this compound's effects on acute myocardial injury.

Investigations have examined the influence of this compound on the recovery of coronary flow following an ischemic insult and reperfusion. In isolated rat hearts, a high concentration of this compound (50 micrograms/ml) was observed to significantly decrease the post-ischemic recovery of coronary flow, with values of 43 ± 9% compared to 64 ± 3% in control groups. mims.comnih.gov

| Group | Coronary Flow Recovery (%) |

|---|---|

| Control | 64 ± 3 |

| This compound (50 µg/ml) | 43 ± 9 |

This compound has been shown to affect both the recovery of developed pressure and the activity of cardiac ACE in a dose-dependent manner in isolated rat hearts undergoing ischemia and reperfusion. mims.comnih.gov The recovery of developed pressure was significantly reduced by this compound. mims.comnih.gov Concurrently, the activity of cardiac ACE was also significantly inhibited by this compound in a dose-dependent fashion. mims.comnih.gov

| Parameter | Effect of this compound (Dose-Dependent) |

|---|---|

| Developed Pressure Recovery | Significantly Reduced |

| Cardiac ACE Activity | Significantly Reduced |

The degree of inhibition of tissue ACE activity appears to play a role in the cardioprotective outcomes observed with this compound in the setting of acute heart ischemic insult. mims.comnih.govlabshare.cn While a certain level of tissue ACE inhibition in the heart may be beneficial, marked inhibition could potentially be deleterious. mims.comnih.gov this compound has demonstrated the ability to reach extravascular tissues and inhibit local ACE, although the duration of this effect in tissue did not exceed that in serum in rats. nih.gov

Impact on Developed Pressure and Cardiac ACE Activity

Left Ventricular Dysfunction Post-Myocardial Infarction in Rats

Studies have also investigated the effects of this compound in rat models of left ventricular dysfunction induced by myocardial infarction.

In rats that have experienced myocardial infarction, treatment with this compound resulted in a reduction in arterial systolic blood pressure. labshare.cnebi.ac.uk Specifically, arterial systolic blood pressure decreased from 128 ± 10 mm Hg in untreated infarcted rats to 97 ± 6 mm Hg in infarcted rats treated with this compound. ebi.ac.uk

| Group | Arterial Systolic Blood Pressure (mm Hg) |

|---|---|

| Infarcted (Vehicle) | 128 ± 10 |

| Infarcted (this compound) | 97 ± 6 |

This compound treatment in infarcted rats also led to a modulation of left ventricular end-diastolic pressure (LVEDP). labshare.cnebi.ac.uk The LVEDP was reduced from 19 ± 3 mm Hg in infarcted control rats to 13 ± 3 mm Hg in infarcted rats treated with this compound. ebi.ac.uk This reduction in LVEDP contributed to a decrease in diastolic wall stress in the infarcted hearts. ebi.ac.uk

Impact on Arterial Systolic Blood Pressure

Neurohumoral System Modulation

This compound's primary mechanism of action involves the modulation of neurohumoral pathways, particularly the renin-angiotensin-aldosterone system (RAAS) and kinin-mediated pathways, through the inhibition of ACE.

Inhibition of Angiotensin I Pressor Response

Studies have demonstrated that this compound effectively inhibits the pressor response induced by exogenous angiotensin I. In anesthetized rats, this compound exhibited a dose-dependent inhibition of this pressor effect. The effective dose 50% (ED50) for this inhibition was determined to be 63 nmol/kg administered intravenously. nih.gov This finding indicates this compound's potency in blocking the vasoconstrictive effects mediated by the conversion of angiotensin I to angiotensin II.

Renin-Angiotensin-Aldosterone System (RAAS) Interactions

As an ACE inhibitor, this compound directly impacts the RAAS. By blocking ACE, this compound prevents the formation of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) secretion. nih.gov This inhibition leads to a reduction in the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. nih.gov Furthermore, the decrease in angiotensin II levels reduces aldosterone secretion by the adrenal cortex, which in turn promotes increased sodium and water excretion. nih.gov The RAAS plays a significant role in cardiovascular pathology, and its inhibition by compounds like this compound is a key mechanism in managing conditions such as hypertension. cabidigitallibrary.orgresearchgate.net

Effects on Bradykinin-Mediated Pathways (e.g., Substance P-induced Bronchoconstriction)

ACE, also known as kininase II, is involved in the degradation of bradykinin (B550075), a potent vasodilator and a mediator in pathways involving neuropeptides like substance P. Inhibition of ACE by this compound can lead to increased levels of bradykinin and substance P. ualberta.caidrblab.net In guinea pigs, this compound was shown to potentiate substance P-induced bronchoconstriction to a similar extent as captopril. nih.govresearchgate.netresearchgate.net This observation suggests that this compound produces a comparable degree of ACE inhibition in the circulation, affecting pathways mediated by substances like bradykinin and substance P. nih.govresearchgate.netresearchgate.net

Immunological and Coagulation Pathway Interactions

Beyond its direct effects on the RAAS, this compound has been shown to interact with immunological and coagulation pathways, particularly in the context of inflammation and thrombosis.

Downregulation of Tissue Factor Synthesis in Monocytes

This compound has been demonstrated to downregulate tissue factor (TF) synthesis in monocytes. Tissue factor is a key initiator of the coagulation cascade and plays a crucial role in arterial thrombosis. nih.govahajournals.orgahajournals.org In studies involving endotoxin-stimulated mononuclear leukocytes, this compound, alongside other ACE inhibitors like captopril and fosinopril (B1673572), caused a comparable and dose-dependent reduction in TF activity. nih.govahajournals.orgahajournals.org This effect was attributed to ACE inhibition. nih.govahajournals.orgahajournals.org Reverse transcriptase-polymerase chain reaction studies indicated that ACE inhibitors, including this compound, inhibited endotoxin-mediated increased levels of TF mRNA. nih.govahajournals.orgahajournals.org The ability of ACE inhibitors to modulate monocyte TF expression has significant implications for the evolution of thrombi. nih.govahajournals.orgahajournals.org

Inhibition of Endotoxin-Induced Nuclear Factor-κB Translocation

Endotoxin-induced tissue factor gene expression in monocytes is regulated at the transcriptional level, involving the translocation of nuclear factor-κB (NF-κB) to the promoter region of the TF gene. ahajournals.orgthieme-connect.de While studies specifically highlighting this compound's direct effect on NF-κB translocation are limited in the provided sources, research on other ACE inhibitors, such as captopril, has shown marked inhibition of endotoxin-induced nuclear factor-κB translocation to the promoter region of the gene encoding for TF. nih.govahajournals.orgahajournals.orgahajournals.org Given that this compound demonstrates comparable effects to captopril and fosinopril in reducing TF synthesis in endotoxin-stimulated monocytes nih.govahajournals.orgahajournals.org, and that TF expression is regulated by NF-κB ahajournals.org, it is suggested that ACE inhibition, as exerted by this compound, contributes to the reduced TF synthesis by influencing the NF-κB pathway. ACE inhibitors and angiotensin II AT1 antagonists can potentially modulate TF expression by influencing the mechanisms involving NF-κB translocation. nih.govahajournals.orgahajournals.orgnih.gov

Modulation of Tissue Factor mRNA Levels

Research has investigated the effects of this compound, a hydroxamic non-amino acid derivative and prototype of a new class of angiotensin-converting enzyme (ACE) inhibitors, on Tissue Factor (TF) expression, particularly at the mRNA level. nih.govnih.gov Tissue Factor is a key initiator of the blood coagulation cascade and plays a significant role in arterial thrombosis, often associated with atherosclerotic plaque fissuring. ahajournals.orgnih.govahajournals.org Monocytes are known to synthesize TF and contain components of the renin-angiotensin system, making them a relevant cell type for studying the effects of ACE inhibitors on TF expression. ahajournals.orgnih.govahajournals.org

Studies using mononuclear leukocytes from healthy volunteers incubated with endotoxin (B1171834), a potent inducer of TF expression, have demonstrated that ACE inhibitors can modulate monocyte TF expression. ahajournals.orgnih.govahajournals.org Specifically, this compound, alongside other ACE inhibitors like captopril and fosinopril, and the angiotensin II AT1 receptor antagonist losartan, caused a comparable reduction in TF activity in endotoxin-stimulated mononuclear leukocytes. ahajournals.orgnih.govahajournals.org

Further investigation using reverse transcriptase-polymerase chain reaction (RT-PCR) indicated that the increased levels of TF mRNA induced by endotoxin were inhibited by ACE inhibitors, including this compound. ahajournals.orgnih.govahajournals.org This suggests that the reduction in TF expression and activity is mediated, at least in part, by the inhibition of TF gene transcription or mRNA stability. ahajournals.orgnih.govahajournals.org The mechanism may involve the inhibition of nuclear factor-κB (NF-κB) translocation to the promoter region of the gene encoding for TF, as observed with captopril, which was shown to markedly inhibit this process in endotoxin-induced cells. ahajournals.orgnih.govahajournals.org

These findings suggest that the ability of ACE inhibitors, including this compound, to reduce TF expression in monocytes by inhibiting TF mRNA levels may contribute to their anti-ischemic effects and potential therapeutic implications for the evolution of thrombi. ahajournals.orgnih.govahajournals.org The renin-angiotensin system has been implicated in various processes related to atherothrombosis, and blocking this system can impact inflammation and coagulation. nih.govfrontiersin.org Angiotensin II itself appears to increase thrombin generation, potentially through a direct effect on tissue factor. nih.govfrontiersin.org Therefore, the downregulation of TF synthesis by ACE inhibitors like this compound may represent a mechanism by which they exert beneficial effects beyond their antihypertensive action. ahajournals.orgnih.govahajournals.org

| Compound | Effect on Endotoxin-Induced TF Activity in Mononuclear Leukocytes | Effect on Endotoxin-Induced TF mRNA Levels |

| This compound | Comparable reduction to Captopril and Fosinopril | Inhibition observed |

| Captopril | Reduced by ≈60% | Inhibition observed |

| Fosinopril | Comparable reduction to Captopril and this compound | Not specifically detailed in search results |

| Losartan | Comparable reduction to Captopril, this compound, and Fosinopril | Inhibition of TF mRNA synthesis in rat aortic endothelial cells researchgate.net |

Pharmacokinetic and Metabolic Research of Idrapril

Absorption and Distribution Dynamics Across Species

Studies have investigated the absorption and distribution profiles of Idrapril in preclinical models, specifically rats and dogs.

Oral Bioavailability Assessment in Rats and Dogs

The absolute oral bioavailability of this compound has been assessed in both rats and dogs. Following oral administration of approximately 2 mg/kg doses in these species, the absolute oral bioavailability was calculated to be approximately 24% in both rats and dogs. nih.gov

Table 1: Absolute Oral Bioavailability of this compound

| Species | Dose (approx.) | Absolute Oral Bioavailability |

| Rats | 2 mg/kg | ~24% |

| Dogs | 2 mg/kg | ~24% |

Tissue Distribution in Preclinical Models (e.g., Rats)

Tissue distribution studies in rats have provided insight into where this compound is found within the body after administration. Five minutes after an intravenous dose of 3 mg/kg this compound calcium (as free acid), measurable amounts of the drug were detected in examined tissues, including serum, lungs, kidneys, heart, aorta, adrenals, testes, and brain, and were associated with > 50% ACE inhibition. nih.gov After 90 minutes, ACE activity remained inhibited only in serum, lungs, kidneys, and aorta. nih.gov By 8 hours, ACE activity had recovered to basal values in all samples except serum. nih.gov Oral administration of 30 mg/kg this compound calcium in rats resulted in > 50% peak ACE inhibition in serum, lungs, and kidneys, where measurable drug levels were detected. nih.gov Inhibition was also observed in the aorta, although this compound was not detected in this tissue. nih.gov Other tissues examined showed neither significant ACE inhibition nor measurable drug levels. nih.gov Despite its hydrophilic nature, this compound is capable of reaching extravascular tissues and inhibiting local ACE. nih.gov However, the duration of the effect on ACE in any tissue did not exceed that observed in serum in rats. nih.gov

Plasma Protein Binding Characteristics

Research indicates that this compound exhibits negligible binding to plasma proteins across the species studied. nih.govresearchgate.net this compound did not bind to plasma proteins of the species investigated. nih.govresearchgate.net

Biotransformation Pathways and Metabolite Identification

The metabolism of this compound involves several biotransformation pathways, leading to the formation of identified metabolites.

Hepatic Reduction and Hydrolysis Mechanisms

Studies in rats following intravenous administration of 14C-idrapril calcium have shown that the compound undergoes hepatic biotransformation. Intravenous this compound is subject to hepatic reduction, leading to the formation of metabolite M1 (2-sarcosinamide-cis-1,2-cyclohexanedicarboxylamide). nih.govtandfonline.com Additionally, hydrolysis mechanisms contribute to the metabolism of this compound, resulting in the formation of metabolite M2 (cis-1,2-cyclohexanedicarboxylic acid). nih.govtandfonline.com These reactions are considered phase I biotransformation processes. nih.govderangedphysiology.com

Role of Reductive Metabolism in Compound Disposition

Reductive metabolism plays a significant role in the disposition of this compound, particularly in rats. Studies using 14C-idrapril calcium in rats have shown that intravenously administered this compound undergoes relatively rapid metabolism. A major metabolic pathway involves reduction to the amide metabolite, M1 (2-sarcosinamide-cis-1,2-cyclohexanedicarboxylamide). This reductive pathway is considered a major route of this compound disposition in the rat, which is noted as a relatively uncommon way of clearing xenobiotics. tandfonline.comtandfonline.com

In rat plasma, unchanged this compound constituted approximately 80% of total radioactivity 5 minutes post-dosing, decreasing to about 50% after 30 minutes, with a concurrent increase in the amide metabolite M1. tandfonline.comtandfonline.com This indicates a substantial and relatively rapid conversion of the parent compound through reductive processes.

Excretion Profiles

The excretion of this compound and its metabolites has been studied to understand how the compound is eliminated from the body. Excretion occurs via both urinary and biliary routes, with variations observed across species.

Urinary Excretion Patterns

Urinary excretion is a significant route of elimination for this compound and its metabolites. In rats, after intravenous administration of 14C-idrapril calcium, unchanged this compound was the most abundant product found in the 0-8-hour urine, alongside metabolites M1, M2 (cis-1,2-cyclohexanedicarboxylic acid), and M3 (a glucuronate derivative of M1). tandfonline.comtandfonline.comresearchgate.net

In humans, limited amounts of unchanged this compound are reported to be excreted in urine after oral administration. tandfonline.com Urinary concentrations in humans have been measured using reverse phase high-performance liquid chromatography (HPLC). nih.gov

Biliary Excretion and Potential for Enterohepatic Recirculation

Biliary excretion contributes to the elimination of this compound metabolites, particularly in rats. In rat bile, two metabolites, M1 and M3, were found, while the parent compound was not detectable. tandfonline.comtandfonline.comresearchgate.net The glucuronate derivative M3 was the most abundant compound in bile, representing about 78% of the total radioactivity, with M1 accounting for the remainder. tandfonline.com

The presence of metabolites M1 and M3 in bile suggests the potential for these compounds to be further processed in the gut and potentially undergo reabsorption (enterohepatic recirculation). tandfonline.comtandfonline.comresearchgate.net

Species-Specific Pharmacokinetic Parameters (Rats, Dogs, Humans)

Pharmacokinetic parameters such as elimination half-life and systemic clearance exhibit variability across species, reflecting differences in metabolism and excretion.

Elimination Half-life Variability

The elimination half-life of this compound varies among rats, dogs, and humans. Following intravenous administration (1 mg/kg), the elimination half-lives were reported as 96 minutes in rats and 52 minutes in dogs. researchgate.netnih.gov After oral administration (approximately 2 mg/kg), the elimination half-lives were 82 minutes in rats, 54 minutes in dogs, and 174 minutes in healthy human volunteers. researchgate.netnih.gov

For multiple oral administrations in humans, the apparent elimination half-life of this compound calcium was reported to be between 1.4 and 1.6 hours (84 to 96 minutes). nih.gov

Here is a table summarizing the elimination half-life data:

| Species | Administration Route | Dose (approx.) | Elimination Half-life (minutes) | Source |

| Rat | Intravenous | 1 mg/kg | 96 | researchgate.netnih.gov |

| Dog | Intravenous | 1 mg/kg | 52 | researchgate.netnih.gov |

| Rat | Oral | 2 mg/kg | 82 | researchgate.netnih.gov |

| Dog | Oral | 2 mg/kg | 54 | researchgate.netnih.gov |

| Human | Oral | 2 mg/kg | 174 | researchgate.netnih.gov |

| Human (Calcium) | Oral (Multiple) | 100-400 mg BID | 84-96 | nih.gov |

Systemic Clearance Rates

Systemic clearance rates also show species-specific differences. Following intravenous administration (1 mg/kg), the systemic clearance was 19.6 ml/min/kg in rats and 9.5 ml/min/kg in dogs. researchgate.netnih.gov

Here is a table summarizing the systemic clearance data:

| Species | Administration Route | Dose (approx.) | Systemic Clearance (ml/min/kg) | Source |

| Rat | Intravenous | 1 mg/kg | 19.6 | researchgate.netnih.gov |

| Dog | Intravenous | 1 mg/kg | 9.5 | researchgate.netnih.gov |

Apparent Volume of Distribution

The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that describes the volume into which a drug appears to be distributed to produce the observed plasma concentration. It is not a true anatomical volume but reflects the extent to which a drug is distributed into tissues compared to plasma wfsahq.orgblackwellpublishing.com. Factors influencing the apparent volume of distribution include protein binding and the lipophilicity of the compound wfsahq.orgblackwellpublishing.compharmacologydiscoveryservices.commmv.org.

Research into the pharmacokinetics of this compound has included the determination of its apparent volume of distribution in preclinical species following intravenous administration. Studies in rats and dogs provided specific values for this parameter. Following intravenous administration of a 1 mg/kg dose, the apparent volume of distribution was reported as 2.7 liters/kg in rats and 0.8 liters/kg in dogs nih.gov.

These findings suggest differences in the distribution characteristics of this compound between rats and dogs. It is noted that this compound exhibited negligible binding to plasma proteins across the species studied, indicating that differences in protein binding are unlikely to be the primary reason for the observed variation in apparent volume of distribution between rats and dogs nih.gov.

The reported apparent volumes of distribution for this compound in rats and dogs are summarized in the table below:

| Species | Dose (Intravenous) | Apparent Volume of Distribution (L/kg) | Source |

| Rat | 1 mg/kg | 2.7 | nih.gov |

| Dog | 1 mg/kg | 0.8 | nih.gov |

Preclinical Research Models and Methodologies for Idrapril

In Vitro Pharmacological Assays

In vitro assays provide controlled environments to study the direct effects of Idrapril on specific enzymes, cells, or molecular pathways. These studies are fundamental in identifying primary targets and characterizing the compound's intrinsic activity.

Isolated Enzyme Preparations for ACE Inhibition Studies

This compound has been characterized as a novel angiotensin-converting enzyme (ACE) inhibitor, belonging to the class of hydroxamic non-amino acid derivatives. Studies utilizing isolated enzyme preparations have been instrumental in quantifying this compound's potency and mechanism of ACE inhibition. This compound has demonstrated strong inhibitory activity against ACE sourced from various origins, including rat and human plasma, as well as rabbit lung. nih.govnih.gov

Research has shown that this compound competitively inhibits the hydrolysis of substrates by rabbit lung ACE with a nanomolar apparent Ki. nih.gov Pre-steady-state kinetic analysis of this inhibition revealed slow kinetics, suggesting a tight-binding interaction. nih.gov Unlike some other ACE inhibitors, this compound appeared to act through a simple, single-step mechanism in these isolated enzyme studies. nih.gov

Interactive Table 1: ACE Inhibition by this compound in Isolated Enzyme Preparations

| Enzyme Source | IC50 (nM) | Ki (pM) |

| Rat Plasma ACE | 7-12 | Not specified |

| Human Plasma ACE | 7-12 | Not specified |

| Rabbit Lung ACE | 7-12 | 470 |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of enzyme activity. Ki values represent the inhibition constant.

Cell-Based Assays for Tissue Factor Modulation

While the primary focus of this compound research has been on ACE inhibition, cell-based assays are valuable tools for investigating a compound's effects within a more complex biological context, including potential modulation of factors like tissue factor. Cell-based assays can measure various parameters in living or fixed cells, providing insights into cellular functions and responses to drug candidates. bmglabtech.com These assays are used to understand gene, protein, or whole cellular functions and regulatory mechanisms, and to screen for potential inhibitors or inducers of biological processes. bmglabtech.com

Research into the modulation of tissue factor, a key initiator of the coagulation cascade, often utilizes cell-based models, such as those employing human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMVECs). nih.gov These models can assess thrombin generation on the surface of endothelial cells in response to various stimuli, including inflammatory mediators. nih.govnih.gov While the provided search results specifically mention cell-based models for studying tissue factor modulation in the context of coagulation and inflammation nih.govnih.gov, and the use of cell-based assays in general drug development for assessing biological activity and potency bmglabtech.comeurofins.com, there is no specific information in the provided snippets detailing this compound's direct effects on tissue factor modulation in such cell-based assays.

In Vivo Animal Models of Cardiovascular Disease

In vivo animal models are essential for evaluating the systemic effects of this compound and its efficacy in complex physiological systems mimicking human cardiovascular conditions.

Induced Hypertension Models (e.g., SHR, Renal Hypertensive Rats)

This compound's antihypertensive effects have been investigated in various animal models of induced hypertension, including spontaneously hypertensive rats (SHR) and two-kidney, one-clip (2K1C) renal hypertensive rats. nih.gov These models represent different mechanisms contributing to elevated blood pressure, allowing for a comprehensive assessment of this compound's efficacy.

In studies with sodium-depleted SHR, 2K1C renal hypertensive rats, and aortic-coarctated rats, this compound administration resulted in dose-dependent reductions in blood pressure, achieving decreases of up to 20-35%. nih.gov The antihypertensive profile of this compound in these models was reported to be similar to that of captopril (B1668294) in terms of both potency and efficacy. nih.gov SHR are a widely used model in hypertension research, exhibiting higher blood pressure compared to normotensive strains like Wistar rats. mdpi.com Studies in SHR have also explored the involvement of the renin-angiotensin system and renal mechanisms in the development of hypertension. mdpi.compopline.orgfrontiersin.org

Interactive Table 2: Antihypertensive Effects of this compound in Rat Models

| Hypertension Model | Effect on Blood Pressure | Comparison to Captopril |

| Sodium-depleted SHR | Dose-dependent reduction (up to 20-35%) | Similar potency and efficacy |

| 2K1C Renal Hypertensive Rat | Dose-dependent reduction (up to 20-35%) | Similar potency and efficacy |

| Aortic-coarctated Rat | Dose-dependent reduction (up to 20-35%) | Similar potency and efficacy |

Myocardial Infarction and Heart Failure Models

Animal models of myocardial infarction (MI) and subsequent heart failure are critical for evaluating the potential of this compound to mitigate cardiac damage and improve ventricular function after an ischemic event. Left coronary artery ligation in rats is a common method used to induce MI, leading to left ventricular dysfunction and remodeling. nih.govmdpi.com

Studies in rats with left ventricular dysfunction induced by myocardial infarction have evaluated the effects of this compound on hemodynamics and ventricular remodeling. nih.gov Treatment with this compound initiated after MI has been shown to reduce arterial systolic blood pressure and left ventricular end-diastolic pressure. nih.gov Furthermore, this compound treatment limited the increase in left ventricular wall stress, a significant factor in the progression to chronic ventricular failure. nih.gov These findings suggest a beneficial effect of this compound on ventricular remodeling and function in the post-MI setting.

Interactive Table 3: Effects of this compound in a Rat Myocardial Infarction Model

| Parameter | Vehicle Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |

| Arterial Systolic Blood Pressure (mm Hg) | 128 ± 10 | 97 ± 6 | < 0.05 |

| LV End-Diastolic Pressure (mm Hg) | 19 ± 3 | 13 ± 3 | < 0.01 |

| Diastolic Wall Stress (dynes mm-2) | 499 ± 99 | 269 ± 68 | < 0.05 |

Data extracted from a study in rats with left ventricular dysfunction after myocardial infarction nih.gov.

Ischemia-Reperfusion Injury Models

Ischemia-reperfusion injury (IRI) is a significant contributor to tissue damage following the restoration of blood flow after a period of ischemia, such as during MI or stroke. nih.govmdpi.complos.org Animal models of IRI, including those involving the heart and kidney, are used to investigate mechanisms of injury and evaluate potential protective therapies. nih.govmdpi.complos.orgnih.govnephrix-biosolutions.com

Studies using isolated rat hearts subjected to global ischemia and reperfusion have assessed the effects of this compound on post-ischemic recovery of function and cardiac ACE activity. nih.gov this compound was found to reduce the recovery of developed pressure and cardiac ACE activity in a dose-dependent manner. nih.gov The degree of inhibition of tissue ACE activity appeared to influence the recovery of contractile function in the setting of acute heart ischemic insult. nih.gov These studies suggest that while a certain level of ACE inhibition in the heart may be beneficial, excessive tissue inhibition could potentially be deleterious in the context of acute ischemia and reperfusion. nih.gov

Interactive Table 4: Effects of this compound on Isolated Rat Hearts During Ischemia and Reperfusion

| This compound Concentration (µg/ml) | Post-Ischemic Coronary Flow Recovery (%) | Recovery of Developed Pressure | Cardiac ACE Activity |

| 0.1 | Not significantly affected | Reduced (dose-dependent) | Reduced (dose-dependent) |

| 1 | Not significantly affected | Reduced (dose-dependent) | Reduced (dose-dependent) |

| 10 | Not significantly affected | Reduced (dose-dependent) | Reduced (dose-dependent) |

| 50 | Significantly decreased (43 ± 9%) | Reduced (dose-dependent) | Reduced (dose-dependent) |

| Vehicle | 64 ± 3% | Control level | Control level |

Data based on findings from a study in isolated rat hearts nih.gov.

Comparative Preclinical Efficacy and Safety Assessments with Established ACE Inhibitors (e.g., Captopril, Fosinopril)

Preclinical research has investigated the efficacy of this compound in comparison to established angiotensin-converting enzyme (ACE) inhibitors such as Captopril and Fosinopril (B1673572). These studies aim to characterize this compound's pharmacological profile and determine its relative potency and duration of action in relevant animal models.

This compound is described as a prototype of a class of ACE inhibitors with a non-peptidomimetic structure featuring a hydroxamic group as the zinc-binding function. This structural characteristic is noted to result in a mechanism of ACE inhibition that partially differs from other classes of ACE inhibitors. scholarsresearchlibrary.com

Studies evaluating ACE inhibition in vitro have compared the activity of various ACE inhibitors, including the active metabolite of Fosinopril, fosinoprilat (B1673573), and Captopril. In spontaneously hypertensive rats (SHRs), fosinoprilat demonstrated potent ACE inhibitory activity across various tissues, including aorta, brain, heart, kidney, lung, and serum. researchgate.net Its potency was reported to be approximately six times greater than Captopril in these tissue homogenates. researchgate.net this compound has been noted to have a similar pharmacological profile to Captopril in some respects. While this compound exhibits a short elimination half-life in plasma, its effect on the renin-angiotensin system (RAS) and blood pressure is reported to be significantly longer, lasting 12-24 hours, without affecting heart rate.

Comparative studies have also explored the effects of ACE inhibitors on downstream targets of the RAS. For instance, blocking the RAAS with ACE inhibitors including this compound, Fosinopril, or Captopril has been shown to downregulate tissue factor (TF) synthesis in monocytes in preclinical settings. nih.gov

Data from in vitro ACE inhibition studies in SHR tissue homogenates highlight the varying potencies of different ACE inhibitors. The IC50 values (concentration required for 50% inhibition) provide a measure of inhibitory potency.

| Compound | Tissue | IC50 (nM) |

| Fosinoprilat | Aorta | 2.9 researchgate.net |

| Fosinoprilat | Brain | 2.4 researchgate.net |

| Fosinoprilat | Heart | 3.4 researchgate.net |

| Fosinoprilat | Kidney | 2.2 researchgate.net |

| Fosinoprilat | Lung | 2.5 researchgate.net |

| Fosinoprilat | Serum | 20.0 researchgate.net |

| Captopril | Aorta | 13.0 researchgate.net |

| Captopril | Brain | Not specified |

| Captopril | Heart | Not specified |

| Captopril | Kidney | Not specified |

| Captopril | Lung | Not specified |

| Captopril | Serum | 2.3 researchgate.net |

Note: This table presents a subset of available preclinical data focusing on comparative in vitro ACE inhibition. Interactive versions in a final publication may allow for filtering and sorting.

Further preclinical investigations in rats, dogs, and humans have examined the pharmacokinetics and pharmacodynamics of this compound, specifically looking at plasma ACE activity inhibition. In rats and humans, plasma ACE was fully inhibited following oral administration. In dogs, maximal inhibition reached approximately 85%. The duration of action, defined as the time for ACE activity to recover to 70% of initial activity, varied across species: approximately 5 hours in rats, 3 hours in dogs, and 22 hours in humans. this compound plasma levels showed a saturable correlation with plasma ACE inhibition in all three species, with ex vivo IC50 values of approximately 7 ng/ml for rats and humans, and 91 ng/ml for dogs.

Preclinical studies involving Captopril have also explored its effects on scar formation in animal models, indicating a potential role for ACE inhibitors in modulating fibrotic processes. researchgate.net

While comparative efficacy in terms of blood pressure reduction in specific preclinical hypertensive models is a key aspect of evaluating ACE inhibitors, detailed quantitative comparisons across multiple studies can be challenging due to variations in experimental designs, animal models, and measurement techniques. However, the available data suggest that this compound demonstrates potent ACE inhibition in preclinical models, with a duration of action that appears longer than its plasma elimination half-life, similar to observations with other ACE inhibitors.

Clinical Investigations and Translational Research of Idrapril

Phase II Clinical Trial Design and Cohort Characteristics

Phase II clinical trials are typically designed to evaluate the effectiveness of an investigational drug for a particular condition and to gather additional safety data in a larger group of patients than in Phase I studies fda.govuc.edunews-medical.net. These trials often involve several hundred participants with the disease or condition for which the drug is being developed and can last from several months to two years fda.govuc.edu. Study designs are frequently randomized, controlled, and double-blind to minimize bias uc.edunews-medical.net.

Idrapril has participated in Phase II clinical trials ncats.ioncats.io. A Phase 2 dose-finding study was conducted to evaluate its efficacy, safety, and tolerability in patients with essential hypertension globenewswire.com.

Studies in Essential Hypertensive Patients

This compound participated in Phase II clinical trials involving patients with essential hypertension ncats.ioncats.io. One study included six untreated in-patients with essential hypertension nih.gov. This study employed a double-blind, randomised experimental design where patients received single oral doses of this compound calcium (200 mg) or placebo nih.gov. Measurements were taken at timed intervals over 24 hours to assess various parameters, including blood pressure, heart rate, plasma this compound levels, serum ACE activity, active renin, and angiotensin II nih.gov.

Studies in Healthy Human Volunteers

Clinical investigations of this compound have also been conducted in healthy human volunteers nih.govncats.ionih.gov. One study investigated the pharmacodynamic and pharmacokinetic properties of this compound in 8 healthy men nih.gov. This study involved the administration of increasing intravenous doses (1, 5, and 25 mg) of this compound, as well as placebo or 5 mg captopril (B1668294), at 1-week intervals nih.gov. Additionally, six of these subjects received a 100 mg oral dose of this compound nih.gov. Another study evaluated the pharmacokinetics and biochemical efficacy of this compound calcium after multiple oral administrations in healthy volunteers nih.gov. In this double-blind, cross-over comparison against placebo, volunteers received this compound calcium for 5 days at doses of 100, 200, and 400 mg twice daily nih.gov.

Human Pharmacodynamic Responses to this compound

The pharmacodynamic effects of this compound in humans have been investigated, focusing on its interaction with the renin-angiotensin system, a key regulator of blood pressure nih.govwikipedia.org.

Systemic ACE Activity Inhibition Profile

This compound functions as an ACE inhibitor, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II nih.govwikipedia.org. Studies in humans have demonstrated potent inhibition of plasma ACE activity by this compound nih.gov. Following oral administration, plasma ACE was fully inhibited . Maximal inhibition of plasma ACE activity, exceeding or equal to 93%, was observed 15 minutes after intravenous injection of 25 mg this compound nih.gov. Oral administration of this compound resulted in maximal ACE inhibition within 1-4 hours, with less than 7% of initial ACE activity remaining in vitro and in vivo nih.gov. In a study with multiple oral doses in healthy volunteers, plasma ACE activity was maximally inhibited by 94-96% across all tested dose levels nih.gov. This maximal inhibition persisted for at least 6 hours, remaining more than 80% depressed from 2 hours post-dosing nih.gov. The duration of ACE inhibition showed some dose-dependency, with ACE activity returning to 56%, 45%, and 29% of basal values 12 hours after the 100 mg, 200 mg, and 400 mg doses, respectively nih.gov.

Table 1: Summary of this compound's Effect on Plasma ACE Activity in Healthy Volunteers

| Study Type | Dose (Route) | Maximal ACE Inhibition | Duration of >80% Inhibition (approx.) | ACE Activity at 12 hours (% of basal) |

| Single Dose (IV) | 25 mg | ≥ 93% (at 15 min) | Not specified | Not specified |

| Single Dose (Oral) | 100 mg | Maximal at 1-4 hours | Not specified | Not specified |

| Multiple Dose (Oral) | 100 mg twice daily (Day 5) | 94-96% | 2-6 hours | 56% |

| Multiple Dose (Oral) | 200 mg twice daily (Day 5) | 94-96% | 2-6 hours | 45% |

| Multiple Dose (Oral) | 400 mg twice daily (Day 5) | 94-96% | 2-6 hours | 29% |

Renin and Angiotensin II Production Modulation

This compound's inhibition of ACE impacts the levels of components within the renin-angiotensin system nih.govwikipedia.org. In healthy volunteers receiving this compound, mean angiotensin II (AngII) levels were observed to decrease in a dose-dependent manner 15 minutes after intravenous injections nih.gov. Concurrently, plasma renin activity (PRA) and angiotensin I (AngI) levels increased with increasing doses nih.gov. This modulation is consistent with ACE inhibition, where the blockade of AngI conversion to AngII leads to a compensatory increase in renin and AngI due to reduced negative feedback wikipedia.org. In essential hypertensive patients, this compound calcium administration resulted in the inhibition of angiotensin II production nih.gov. The ratio of AngII to AngI was found to be clearly related to plasma this compound levels nih.gov.

Assessment of Human Tolerability and Safety (Mechanism-Related Observations)

The tolerability and safety of this compound have been assessed in clinical studies, with observations related to its mechanism of action as an ACE inhibitor nih.govncats.ionih.gov. In Phase II clinical trials in essential hypertensive patients, this compound was reported to be well tolerated ncats.io. Studies in healthy human volunteers also indicated that this compound is safe and well-tolerated nih.govnih.govphorteeducacional.com.br. In a study involving increasing intravenous doses and an oral dose in healthy men, no serious side effects were observed nih.gov. Following multiple oral administrations in healthy volunteers for 5 days, there were no clinically significant adverse events reported nih.gov. Furthermore, no dose-related effects on blood pressure or heart rate were observed in this multiple-dosing study in healthy volunteers nih.gov. Clinical pathology tests, urine analyses, and electrocardiograms showed no changes after dosing with this compound calcium in these healthy volunteers nih.gov. While ACE inhibitors as a class are associated with side effects such as cough, potentially linked to the inhibition of bradykinin (B550075) breakdown nih.gov, the specific clinical trial data cited for this compound emphasize its favorable tolerability profile in the studied populations nih.govncats.ionih.gov.

Table 2: Tolerability Observations in this compound Clinical Studies

| Study Population | Study Type | Key Tolerability Findings (Mechanism-Related) |

| Essential Hypertensive Patients | Phase II Trials | Well tolerated ncats.io. |

| Healthy Human Volunteers | Single/Multiple Dose | Safe and well-tolerated nih.govnih.govphorteeducacional.com.br. No serious side effects observed nih.gov. No clinically significant adverse events after multiple dosing nih.gov. No dose-related effects on blood pressure or heart rate in healthy volunteers nih.gov. No changes in clinical pathology, urine, or ECG after dosing in healthy volunteers nih.gov. |

Incidence and Nature of Observed Adverse Events

Clinical trials are essential for determining the safety and efficacy of a new intervention, including the identification and reporting of adverse events (AEs). ubc.catrialsync.com An adverse event is any untoward medical occurrence experienced by a patient or study participant during a clinical trial, regardless of whether it is considered to be related to the treatment. ubc.catrialsync.comrefined.site These can range in severity from mild symptoms like headache or nausea to serious events requiring hospitalization or being life-threatening. ubc.catrialsync.com

In studies involving this compound, the incidence and nature of observed adverse events have been monitored. In one study evaluating the pharmacokinetics and biochemical efficacy of this compound calcium in healthy volunteers, no clinically significant adverse events were experienced by the participants after multiple dosing for 5 days at doses of 100, 200, and 400 mg twice daily. nih.govresearchgate.net Clinical pathology tests, urine analyses, and electrocardiograms showed no changes after dosing with this compound calcium. nih.gov

Comparison of Cough Liability with Other ACE Inhibitors (e.g., Captopril)

Cough is a known common side effect associated with ACE inhibitor therapy. nih.govbioline.org.brescardio.orgalberta.ca The exact mechanism is not fully understood, but it is thought to involve the potentiation of bronchoconstriction induced by substances like bradykinin and substance P, which are normally degraded by ACE. nih.govnih.govidrblab.net

Studies have compared the potential of this compound to induce cough with that of other ACE inhibitors, such as captopril. In a model using guinea pigs, both this compound and captopril reduced blood pressure and potentiated substance P-induced bronchoconstriction to a similar extent, suggesting comparable ACE inhibition in the circulation. nih.gov However, this compound was less effective than captopril at potentiating capsaicin-induced bronchoconstriction, a model that has been linked to the likelihood of ACE inhibitors causing cough in patients. nih.govresearchgate.net This finding suggests that this compound may have a lower propensity for inducing cough compared to captopril.

Research indicates variability in cough incidence among different ACE inhibitors. A systematic review and network meta-analysis of randomized controlled trials found that while all ACE inhibitors had a similar risk of developing a cough, the ranking of cough induction varied, with captopril ranking among those with lower cough liability compared to some other ACE inhibitors like moexipril (B10654) or ramipril (B1678797) in that specific analysis. nih.gov Another study comparing captopril and lisinopril (B193118) found no significant statistical difference in the prevalence of cough induced by either drug. bioline.org.br

Clinical Efficacy Outcomes in Target Patient Populations

Clinical efficacy outcomes in target patient populations demonstrate how well a treatment works in a real-world setting for the condition it is intended to treat. For ACE inhibitors like this compound, target populations typically include patients with hypertension and heart failure. escardio.orgalberta.ca

In a study involving untreated in-patients with essential hypertension, single oral doses of this compound calcium (200 mg) significantly lowered both supine and upright blood pressure compared to placebo. nih.gov The hypotensive effect was observed starting at 3-4 hours post-dosing and lasted up to 24 hours. nih.gov Plasma ACE activity was significantly suppressed, and angiotensin II production was inhibited, correlating with the observed blood pressure reduction. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 65960 |

| Captopril | 44093 |

Data Table: Blood Pressure Lowering Effect of this compound Calcium in Essential Hypertensive Patients

| Measurement Point | This compound Calcium (200 mg) Supine BP (mmHg) | Placebo Supine BP (mmHg) | This compound Calcium (200 mg) Upright BP (mmHg) | Placebo Upright BP (mmHg) |

| Baseline | Not specified in snippet | Not specified in snippet | Not specified in snippet | Not specified in snippet |

| 3 hours | Not specified in snippet | Not specified in snippet | 135/95 | 147/100 |

| 4 hours | 140/93 | 157/101 | Not specified in snippet | Not specified in snippet |

| 24 hours | 132/92 | 145/100 | 132/92 | 145/100 |

Note: Data extracted from search result snippet and may not represent all time points measured in the study. nih.gov

Toxicological Research of Idrapril

Acute and Chronic Oral Toxicity Studies in Preclinical Species (e.g., Mice, Rats, Dogs)

Acute toxicity studies provide information on the adverse effects occurring shortly after the administration of a single dose or multiple doses within a 24-hour period. ijrap.netresearchgate.net Oral acute toxicity studies with Idrapril were conducted in mice and rats to determine the lethal dose 50% (LD50), the statistically derived dose expected to cause death in 50% of the treated animals. nih.govresearchgate.net

| Species | Oral LD50 (approx.) | Observed Signs of Acute Toxicity |

| Mice | 1.8 g/kg | Salivation, hypoactivity, ataxia, prostration, and convulsions. nih.gov |

| Rats | 2.5 g/kg | Salivation, hypoactivity, ataxia, prostration, and convulsions. nih.gov |

In addition to acute studies, subchronic toxicity evaluations were performed. A 1-month oral toxicity study was conducted in dogs at doses of 25, 75, or 150 mg/kg. This study observed a dose-related increase in emesis occurring between 1 and 2 hours after dosing. nih.gov No other significant antemortem changes were noted in this study. nih.gov

A 1-month oral study was also conducted in rats at doses of 30, 180, or 600 mg/kg. nih.gov

Organ-Specific Toxicity Profiles

Organ-specific toxicity was assessed in the subchronic studies. In the 1-month rat study, female rats administered 600 mg/kg showed a slight but statistically significant decrease in hematocrit and hemoglobin values. nih.gov Blood urea (B33335) nitrogen was slightly but significantly increased in all male rats dosed with SCH 31846 (this compound) and in female rats dosed with 600 mg/kg. nih.gov

Microscopic examination in the 1-month studies revealed a slight increase in the number of renin-containing granules in the renal juxtaglomerular cells of dogs dosed with 150 mg/kg and rats dosed with 180 and 600 mg/kg. nih.gov No other compound-related microscopic changes were observed in these studies. nih.gov These findings in dogs and rats were reported to be similar to data observed for Captopril (B1668294), suggesting that the toxicity profile in these species may not be dependent on the presence or absence of a sulfhydryl group. nih.gov

| Species | Dose (mg/kg) | Key Organ-Specific Findings in 1-Month Study |

| Rats | 600 | Slightly decreased hematocrit and hemoglobin (females). nih.gov Slightly increased blood urea nitrogen (males and 600 mg/kg females). nih.gov Slight increase in renal juxtaglomerular cell renin granules (180 and 600 mg/kg). nih.gov |

| Dogs | 150 | Slight increase in renal juxtaglomerular cell renin granules. nih.gov |

Chemical Synthesis and Structure Activity Relationship Studies of Idrapril and Analogues

Synthetic Pathways and Methodological Development

The synthesis of Idrapril is rooted in chiral approaches, particularly utilizing cis-1,2-cyclohexanedicarboxylic acid as a key starting material. scholarsresearchlibrary.comnih.gov

Chiral Synthesis Approaches from cis-1,2-Cyclohexanedicarboxylic Acid

This compound is synthesized as a hydroxamic derivative via a chiral synthesis route originating from cis-1,2-cyclohexanedicarboxylic acid. scholarsresearchlibrary.comnih.gov Research has explored different chiral synthetic routes for preparing enantiomers of hydroxamic derivatives based on both cis- and trans-1,2-cyclohexanedicarboxylic acid. nih.gov These routes were employed to evaluate the ACE inhibitory potencies of the resulting enantiomers. nih.gov

Design and Synthesis of Conformationally Constrained Analogues

The design and synthesis of conformationally constrained analogues of ACE inhibitors like this compound have been undertaken to explore the structural requirements for activity and potentially improve pharmacological properties. researchgate.netacs.orgacs.orgichb.pl One approach to preparing conformationally constrained analogues of this compound has involved a five-step synthesis. researchgate.net A key step in this synthesis is the desymmetrization of endo-norborn-5-ene-2,3-dicarboxylic anhydride (B1165640) by reaction with t-butyl (S)-prolinate. researchgate.net Another strategy involves the incorporation of a conformationally constrained β-amino acid residue into pseudo-peptides and peptides. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Angiotensin-Converting Enzyme Inhibition Potency and Selectivity

Structure-Activity Relationship (SAR) analysis is fundamental in medicinal chemistry to understand how modifications to a compound's structure influence its biological activity. fiveable.meashp.orgdrugdesign.orgnih.gov For this compound and its analogues, SAR studies have focused on identifying the structural features critical for potent and selective ACE inhibition. scholarsresearchlibrary.comnih.govnih.gov

Influence of Functional Groups (e.g., Hydroxamic Acid)

A crucial functional group in the structure of this compound is the hydroxamic acid group, which serves as a zinc-binding function. scholarsresearchlibrary.comnih.govnih.gov ACE is a metalloenzyme with a catalytically important zinc ion in its active site. The ability of the hydroxamic acid group to chelate this zinc ion is essential for the inhibitory activity of this compound. scholarsresearchlibrary.comnih.govnih.gov Studies on a series of monoamidic derivatives of cyclic dicarboxylic acids revealed that the most active compounds were found among the hydroxamic derivatives. nih.gov Alkylation of the amidic nitrogen with a methyl or ethyl group also led to a marked increase in potency within this series. nih.gov

Impact of Stereochemistry and Cyclohexane (B81311) Ring Conformation

The stereochemistry of the cyclohexane ring in this compound significantly impacts its ACE inhibitory potency. scholarsresearchlibrary.comnih.gov Studies on the enantiomers of hydroxamic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid have shown specific stereochemical requirements for activity. nih.gov In the cis series, the active enantiomers possess an R configuration at the C-2 position. scholarsresearchlibrary.comnih.gov Interestingly, unlike classical ACE inhibitors where an S configuration at the terminal carboxylate is typically required for activity, the active enantiomers in the this compound series can have either an S or R configuration at the C-1 position, while the R configuration at C-2 is consistently observed in the most active compounds. scholarsresearchlibrary.comnih.gov

The most potent compound among the studied series was identified as (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl]cyclohexanecarboxylic acid, which is this compound. nih.gov This isomer exhibited an IC50 value of 7.0 nM against ACE, compared to an IC50 of 3.0 nM for captopril (B1668294). nih.gov This indicates that the specific (1S,2R) stereochemistry of the cis-cyclohexane ring contributes significantly to the potent ACE inhibitory activity of this compound. The conformation of the cyclohexane ring likely plays a role in positioning the crucial functional groups, such as the hydroxamic acid and the carboxylic acid, for optimal interaction with the ACE active site. The binding compatibility of the most active compounds with a model of the ACE active site has been evaluated using molecular modeling techniques. nih.gov

Data Table: ACE Inhibitory Potency

| Compound | IC50 (nM) |

| This compound ((1S,2R) isomer) | 7.0 |

| Captopril | 3.0 |

Advanced Analytical Methodologies in Idrapril Research

Chromatographic Techniques for Compound Quantification in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for quantifying Idrapril in various biological samples such as plasma, urine, and tissue homogenates. These methods allow for the separation and detection of the compound, even at low concentrations.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection